Product packaging for boron praseodymium(3+) trioxide(Cat. No.:CAS No. 14066-12-7)

boron praseodymium(3+) trioxide

Cat. No.: B1143735
CAS No.: 14066-12-7
M. Wt: 202.74067
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Description

Contextualization within Rare-Earth Borate (B1201080) Systems

Rare-earth borates are a class of compounds that have attracted considerable interest due to their diverse crystal structures and wide-ranging applications in fields such as optoelectronics, solid-state lighting, and radiation detection. researchgate.net These materials are formed by the combination of rare-earth elements, like praseodymium, with boron and oxygen. Boron can form both triangular (BO3) and tetrahedral (BO4) coordination units with oxygen, which can polymerize by sharing corners to create a variety of structural frameworks. researchgate.net This structural versatility allows rare-earth borates to serve as excellent hosts for luminescent ions, making them valuable as phosphors. researchgate.net

Praseodymium borate (PrBO3) is a specific member of the rare-earth orthoborate family (REBO3). The REBO3 compounds exhibit complex polymorphism, with different crystal structures depending on the size of the rare-earth cation. znaturforsch.com This complexity has led to a rich field of study aimed at understanding the synthesis, structure, and properties of these materials.

Historical Trajectories and Academic Milestones in Praseodymium Borate Investigation

The investigation of borates has a long history, with their use dating back over 4,000 years in precious-metal working. researchgate.net However, the systematic scientific study of rare-earth borates is a more recent endeavor. The discovery of praseodymium itself dates back to 1841 when it was extracted from cerium salts. nanografi.com The synthesis and characterization of its compounds, including praseodymium borate, followed as techniques for separating and purifying rare-earth elements advanced through methods like ion-exchange and liquid-liquid extraction. nanografi.com

A significant milestone in the study of PrBO3 was the synthesis of its various polymorphs. Early work focused on obtaining these materials under high-temperature and high-pressure conditions. chemistryviews.org A key development was the synthesis of the λ-PrBO3 polymorph from Pr6O11, B2O3, and PrF3 under high-pressure (3 GPa) and high-temperature (800 °C) conditions. znaturforsch.comznaturforsch.comresearchgate.net This achievement allowed for detailed single-crystal X-ray diffraction studies to determine its precise crystal structure. znaturforsch.comznaturforsch.comresearchgate.net

Polymorphism and Crystallographic Diversity of PrBO3

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a defining characteristic of praseodymium borate. znaturforsch.comnih.gov The different polymorphs of PrBO3 are often designated with Greek letters. Depending on the ionic radius of the rare-earth cation, orthoborates can adopt structures related to calcium carbonate minerals. znaturforsch.com

One of the well-characterized polymorphs is λ-PrBO3, which crystallizes in the orthorhombic aragonite-type structure. znaturforsch.comznaturforsch.comresearchgate.net Its crystal structure was determined using single-crystal X-ray diffraction data. znaturforsch.comznaturforsch.comresearchgate.net Within this structure, the boron atoms are part of trigonal-planar BO3 groups, and the praseodymium atoms are coordinated by nine oxygen atoms. znaturforsch.comznaturforsch.comresearchgate.net Other known polymorphs for rare-earth borates include the calcite-type (β-REBO3), a low-temperature modification (π-REBO3), and a high-temperature modification (µ-REBO3). znaturforsch.com

Crystallographic Data for λ-PrBO3

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma znaturforsch.comznaturforsch.com
Lattice Parameter a577.1(2) pm znaturforsch.comznaturforsch.com
Lattice Parameter b506.7(2) pm znaturforsch.comznaturforsch.com
Lattice Parameter c813.3(2) pm znaturforsch.comznaturforsch.com
Cell Volume0.2378(2) nm³ znaturforsch.comznaturforsch.com
Coordination of Pr9-fold by oxygen atoms znaturforsch.comznaturforsch.com
Average B-O distance137.2 pm znaturforsch.comznaturforsch.comresearchgate.net

Scientific Research Motivations and Broader Impact of PrBO3 Studies

The scientific interest in PrBO3 and other rare-earth borates is driven by their potential applications in various advanced technologies. Borate-based phosphors are of significant interest for their unique optical properties. researchgate.net Praseodymium ions (Pr³⁺) can act as activators in phosphors, emitting light in the red, green, and blue regions of the electromagnetic spectrum, which is crucial for the development of white light-emitting diodes (WLEDs). nanografi.comresearchgate.net

Furthermore, praseodymium-doped materials have potential applications in laser technology. researchgate.net Research into praseodymium-doped borate glasses has shown promising fluorescence characteristics for laser applications. researchgate.net The study of rare-earth borates also contributes to the fundamental understanding of solid-state chemistry and the relationship between crystal structure and material properties. The ability to systematically modify these properties by substituting different rare-earth ions provides a pathway for designing new materials with tailored functionalities, such as nonlinear optical (NLO) materials. acs.org

Properties

CAS No.

14066-12-7

Molecular Formula

BH3O3Pr-3

Molecular Weight

202.74067

Origin of Product

United States

Synthesis Methodologies and Advanced Crystal Growth Techniques

Solid-State Reaction Protocols for Praseodymium Borates

The solid-state reaction method is a conventional and widely used technique for synthesizing polycrystalline borates. This approach involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired compound through diffusion and reaction at the interfaces of the precursor particles.

The synthesis of rare-earth borates, including praseodymium borate (B1201080), via solid-state reaction involves precise control over several parameters to ensure the formation of a pure, single-phase product. A common approach involves using a rare-earth oxide (e.g., Pr₆O₁₁) and boric acid (H₃BO₃) as precursors. mdpi.com

A typical synthesis procedure begins with the intimate mixing of the precursors. mdpi.com For instance, boric acid can be mixed with the praseodymium oxide in a specific molar ratio, such as 1.5:1, and ground thoroughly in a mortar for about 30 minutes to ensure homogeneity. mdpi.com The resulting mixture is then placed in a crucible, often made of alumina (B75360) (Al₂O₃), and subjected to a high-temperature annealing process. mdpi.com The optimization of the heating profile is crucial. A controlled heating rate, for example, 8°C per minute, is employed to reach a target calcination temperature, which can be around 1000°C. mdpi.com This temperature is maintained for a set duration to allow for the complete reaction and crystallization of the PrBO₃ phase. The phase transition from the low-temperature form (λ-PrBO₃) to the high-temperature form (ν-PrBO₃) has been observed to occur at approximately 1450°C. jim.org.cn

The key parameters for the solid-state synthesis of rare-earth orthoborates are summarized in the table below.

ParameterTypical Value/RangePurposeSource(s)
Precursors Praseodymium Oxide (Pr₆O₁₁), Boric Acid (H₃BO₃)Provide the constituent elements for the final compound. mdpi.com
Molar Ratio (H₃BO₃:RE₂O₃) ~3:1 (or 1.5:1 for REOₓ)Ensures correct stoichiometry for REBO₃ formation. mdpi.com
Mixing/Grinding Time 30 minutesTo achieve a homogeneous mixture of precursors for uniform reaction. mdpi.com
Heating Rate 8 °C / minuteControlled heating prevents thermal shock and ensures uniform reaction progression. mdpi.com
Calcination Temperature 1000 °C - 1450 °CTo provide sufficient thermal energy for precursor decomposition and product formation. The specific polymorph depends on the temperature. mdpi.comjim.org.cn

This table presents typical parameters for the solid-state synthesis of rare-earth borates, which are applicable to PrBO₃.

The stoichiometry and purity of the starting materials are paramount in solid-state synthesis as they directly impact the final product's phase purity, microstructure, and properties. Precise control of stoichiometry is often difficult to maintain with traditional methods due to potential inconsistencies in raw materials and localized inhomogeneities from incomplete mixing. dtic.mil The utilization of a solvent-free solid-state synthesis method can guarantee complete control over the reaction stoichiometry, preventing the presence of unreacted starting materials in the final product. nanoxo.eu

The purity of precursors is equally critical. Impurities can act as nucleation sites for undesired phases or become incorporated into the crystal lattice as defects, altering the material's properties. Furthermore, the choice of precursor can influence the reaction pathway and the characteristics of the resulting powder. For example, using nitrate (B79036) or carbonate precursors instead of oxides can lead to different decomposition behaviors and reaction temperatures. dtic.mil High calcination temperatures, often required to drive the reaction to completion, can result in the formation of coarse, hard agglomerates that are difficult to process in subsequent steps. dtic.mil Therefore, careful selection of high-purity precursors and precise stoichiometric control are essential for producing high-quality, single-phase PrBO₃. dtic.milnanoxo.eu

High-Pressure / High-Temperature Synthesis Routes for PrBO₃ Polymorphs

High-pressure/high-temperature (HP/HT) synthesis is a powerful technique for accessing metastable phases and dense crystal structures that are not obtainable under ambient pressure conditions. This method is particularly effective for synthesizing specific polymorphs of PrBO₃.

The Walker-type multianvil apparatus is a specialized piece of equipment designed to generate extremely high pressures and temperatures, making it ideal for the synthesis of novel materials. znaturforsch.comresearchgate.net This apparatus uses a set of tungsten carbide cubes (anvils) to compress an octahedral pressure medium, which in turn compresses the sample capsule. researchgate.net This setup allows for the generation of pressures up to 25 GPa and temperatures up to 2,500°C. researchgate.net

This technique has been successfully employed to synthesize the orthorhombic aragonite-type polymorph of praseodymium orthoborate (λ-PrBO₃). znaturforsch.comresearchgate.net In a typical experiment, a mixture of praseodymium oxide (Pr₆O₁₁), boron trioxide (B₂O₃), and praseodymium fluoride (B91410) (PrF₃), often used as a flux to facilitate crystal growth, is encapsulated and subjected to conditions of 3 GPa and 800°C within the Walker-type multianvil press. znaturforsch.comresearchgate.net The use of this apparatus was essential for obtaining single crystals of λ-PrBO₃ suitable for detailed structural analysis. znaturforsch.com

A key advantage of the multianvil apparatus is its ability to generate quasi-hydrostatic pressure on the sample. The use of a solid pressure medium, like MgO, ensures that pressure is applied more uniformly from all directions compared to uniaxial presses. This hydrostatic environment is crucial for growing high-quality, strain-free crystals and for studying phase transitions under equilibrium conditions. The pressure promotes the formation of denser crystal structures, such as the aragonite-type λ-PrBO₃, by increasing the coordination number of the cations. znaturforsch.com

The thermal gradient within the sample assembly is another critical parameter. While multianvil systems are designed to have a relatively uniform temperature zone around the sample, slight gradients can influence nucleation and crystal growth. Precise control over the heating, typically achieved with an internal graphite (B72142) furnace, allows researchers to overcome the kinetic barriers associated with phase transitions and promote the crystallization of the desired polymorph. znaturforsch.com After holding the sample at the target pressure and temperature for a specified duration (e.g., 2 hours), it is typically quenched rapidly to room temperature before the pressure is slowly released, preserving the metastable high-pressure phase. mdpi.com

Solution-Based and Hydrothermal Synthesis Strategies for PrBO₃ (Potential area for comprehensive research)

While solid-state and high-pressure methods are established for PrBO₃, solution-based routes like sol-gel and hydrothermal synthesis represent a promising and comprehensive area for future research. These techniques offer advantages such as lower synthesis temperatures, better control over particle size and morphology, and improved homogeneity at the molecular level. mdpi.comnih.gov

The sol-gel process is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution. nih.govyoutube.com For a compound like PrBO₃, this could involve using precursors such as praseodymium nitrate [Pr(NO₃)₃·6H₂O] and a boron source like boric acid or a boron alkoxide. researchgate.net A chelating agent, such as citric acid, would be added to the precursor solution to form a stable complex with the metal ions, leading to a homogeneous gel upon heating. mdpi.comresearchgate.net This gel is then dried to form a xerogel, which upon calcination at a relatively low temperature (e.g., 800°C), would yield nanoparticulate PrBO₃ powder. researchgate.net This method has been successfully used to synthesize related perovskite materials like PrFeO₃, demonstrating its potential for producing fine, homogeneous PrBO₃ nanoparticles. researchgate.net

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method could potentially be used to crystallize PrBO₃ directly from a solution of praseodymium and borate precursors under controlled pH and temperature conditions. Research on the Eu(III)-borate system has shown that a solid rare-earth borate species can be formed from an aqueous solution containing polyborates. rsc.org A weak Eu(III) borate complex acts as a precursor to the formation of an amorphous solid. rsc.org A similar pathway could be explored for praseodymium, potentially leading to the formation of crystalline PrBO₃ at moderate temperatures and pressures, offering an alternative to the energy-intensive high-temperature methods.

Praseodymium Borate (PrBO₃) Polymorphs

Praseodymium borate is known to exist in at least two different crystal structures, or polymorphs. The specific polymorph obtained is dependent on the synthesis conditions, particularly temperature and pressure.

PolymorphCrystal SystemSpace GroupLattice Parameters (pm)Synthesis ConditionsSource(s)
λ-PrBO₃ OrthorhombicPnmaa = 577.1, b = 506.7, c = 813.3High-Pressure/High-Temperature (3 GPa, 800°C) znaturforsch.comresearchgate.net
ν-PrBO₃ TriclinicP1Not specified, but isostructural with ν-SmBO₃High-Temperature (phase transition from λ-form at ~1450°C) jim.org.cn

Advanced Structural Characterization and Phase Transition Studies

Single-Crystal X-ray Diffraction for PrBO3 Phase Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-dimensional atomic structure of crystalline materials. youtube.comyoutube.comnih.gov This technique has been pivotal in refining the crystallographic details of different PrBO3 phases.

PrBO3 is known to crystallize in different structures, with the orthorhombic phase being a common form. materialsproject.org For instance, one form of PrBO3 crystallizes in the orthorhombic Pnma space group. materialsproject.orgresearchgate.net The Pnma space group is a common perovskite structure. researchgate.netresearchgate.net

In contrast, the triclinic crystal system, characterized by vectors of unequal length and angles that are not 90°, represents the least symmetric lattice type. wikipedia.org The P1 space group is the most basic of the triclinic space groups, possessing the minimum symmetry of all space groups. wikipedia.orgucl.ac.uknasa.gov While specific studies detailing a triclinic P1 phase for PrBO3 are not prevalent in the provided results, the existence of various polymorphs for rare-earth borates suggests that different synthesis conditions could potentially lead to such a phase. materialsproject.orgmaterialsproject.org

Below is a table summarizing the crystallographic data for the orthorhombic phase of PrBO3.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
OrthorhombicPnma5.075.788.1790.0090.0090.00239.35
Data sourced from the Materials Project. materialsproject.org

In the orthorhombic Pnma structure of PrBO3, the praseodymium (Pr³⁺) ion is surrounded by nine oxygen (O²⁻) atoms, forming a 9-coordinate geometry. materialsproject.org The coordination sphere of the praseodymium cation in the λ-PrBO3 polymorph also shows a ninefold coordination, with six surrounding BO3 groups donating oxygen atoms. researchgate.net

The boron (B³⁺) atom is bonded to three oxygen atoms in a trigonal planar geometry. materialsproject.org The boron-oxygen bond can exhibit different characteristics, from single to triple bonds, depending on the chemical environment. nih.govacs.orgnih.gov In borates, the BO3 unit is a common structural motif. researchgate.netrsc.org

The precise measurement of interatomic distances and bond angles is crucial for a detailed understanding of the crystal structure. nih.govresearchgate.netkerbalspaceprogram.com In the orthorhombic Pnma phase of PrBO3, the Pr-O bond distances range from 2.43 Å to 2.70 Å. materialsproject.org For the λ-PrBO3 polymorph, the Pr-O distances are reported to be in the range of 239.5(4) to 270.3(2) pm. researchgate.net All B-O bond lengths in the Pnma structure are 1.37 Å. materialsproject.org

The following table presents a summary of the interatomic distances in the orthorhombic Pnma phase of PrBO3.

Atomic PairBond Distance Range (Å)
Pr-O2.43 - 2.70
B-O1.37
Data sourced from the Materials Project. materialsproject.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of a material. libretexts.orgcarleton.eduwikipedia.org By comparing the diffraction pattern of a sample to a database of known patterns, the constituent phases can be determined. carleton.edu PXRD is widely used to characterize various materials, including perovskites and other inorganic compounds. ibm.comresearchgate.netresearchgate.net

Temperature-dependent PXRD is a powerful tool for investigating phase transitions. researchgate.netresearchgate.netnih.gov By collecting diffraction patterns at different temperatures, changes in the crystal structure can be monitored, revealing the mechanism and transition temperatures of phase transformations. researchgate.netnih.govaps.orgresearchgate.net While specific studies on the λ-PrBO3 to ν-PrBO3 transition using this technique were not found in the search results, the methodology is standard for studying such phenomena in solid-state materials.

The analysis of PXRD data can be complex, and machine learning (ML) is emerging as a powerful tool to automate and enhance this process. mdpi.com ML algorithms can be trained on large datasets of simulated or experimental diffraction patterns to identify phases, determine crystal structures, and even predict material properties. digitellinc.comresearchgate.netnih.govkit.edu Generative ML models are being developed to solve crystal structures directly from experimental PXRD data, a significant advancement in the field. digitellinc.com These approaches have the potential to accelerate the discovery and characterization of new materials, including complex oxides like PrBO3. digitellinc.com

Neutron Diffraction Techniques for Light Element Site Refinement

In the structural analysis of compounds containing both heavy and light elements, such as boron praseodymium(3+) trioxide (PrBO3), conventional X-ray diffraction can present limitations. While X-ray diffraction is highly effective for determining the positions of heavy atoms like praseodymium, its scattering power is dependent on the electron density, making it less sensitive to lighter elements like boron and oxygen. To overcome this, neutron diffraction has emerged as an indispensable complementary technique for the precise structural refinement of such materials. youtube.comaps.org

Neutron scattering lengths are not systematically dependent on the atomic number; instead, they are a property of the specific nucleus. This often results in a significantly better signal-to-noise ratio for light elements in the presence of heavy ones. Studies on other praseodymium-containing compounds, such as praseodymium borohydride (B1222165) (Pr(BH4)3) and various perovskites, have successfully utilized neutron powder diffraction (NPD) to elucidate the precise positions of light elements and understand complex structural details. unito.itrsc.orgrsc.orgnih.gov For instance, in the investigation of Pr(11BD4)3, NPD data was crucial for refining the structural models and accurately determining the coordinates of boron and deuterium (B1214612) atoms. unito.it Similarly, investigations into proton-conducting perovskites have relied on in-situ NPD to track the occupancy and position of light species like deuterium during phase transitions. rsc.org

For this compound, while single-crystal X-ray diffraction has successfully determined the orthorhombic aragonite-type structure (space group Pnma), the precise localization of the boron and oxygen atoms benefits greatly from neutron diffraction data. znaturforsch.comznaturforsch.com The crystal structure consists of trigonal-planar BO3 groups and nine-fold coordinated praseodymium atoms. znaturforsch.comresearchgate.net

A neutron diffraction experiment on PrBO3 would provide structural data that is highly complementary to X-ray diffraction results. The neutron scattering cross-sections of boron and oxygen allow for their positions to be determined with greater accuracy, which is critical for a detailed analysis of the BO3 group's geometry. This refinement is essential for understanding subtle structural distortions, such as the potential displacement of the boron atom from the plane defined by the three oxygen atoms, a feature observed in isostructural rare-earth borates like λ-NdBO3. znaturforsch.com The combination of both X-ray and neutron diffraction data allows for a comprehensive and highly accurate structural model, leveraging the strengths of each technique to precisely define the atomic positions of all constituent elements.

TechniquePrimary InteractionAdvantage for PrBO3 Analysis
X-Ray Diffraction X-ray scattering from electron cloudsExcellent for locating the heavy Praseodymium (Pr) atom.
Neutron Diffraction Neutron scattering by atomic nucleiHigh sensitivity to light elements (Boron, Oxygen), allowing for precise refinement of their atomic positions and bond parameters within the BO3 groups. researchgate.netosti.gov

Spectroscopic Methods for Probing Structural Modifications

Spectroscopic techniques are powerful, non-destructive tools for investigating the local structure and bonding environment within a material. For this compound, methods such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information on the vibrational properties of the crystal lattice, which are intrinsically linked to its structure and symmetry.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule or crystal that induce a change in the dipole moment. youtube.com In the context of borate (B1201080) compounds, FT-IR is particularly effective for identifying the coordination of boron and the various stretching and bending modes of the borate functional groups. researchgate.netaip.orgnih.gov

Studies on various praseodymium-doped borate glasses and related compounds have established a framework for interpreting the FT-IR spectra of PrBO3. aip.orgresearchgate.netresearchinventy.com The spectra typically reveal characteristic absorption bands corresponding to the vibrations of the BO3 units and the Pr-O bonds. researchgate.net For λ-PrBO3, which contains trigonal-planar BO3 groups, specific vibrational modes are expected. znaturforsch.comznaturforsch.com The analysis of these modes can confirm the local coordination and reveal subtle structural changes resulting from temperature, pressure, or chemical substitution.

The table below summarizes typical FT-IR absorption bands observed in borate materials, which are relevant for the analysis of PrBO3.

Wavenumber Range (cm⁻¹)AssignmentVibrational Mode
~1200 - 1450B-O Asymmetric StretchingVibration within trigonal BO3 units
~900 - 1000B-O Symmetric StretchingVibration within tetrahedral BO4 units (if present as a secondary phase or in amorphous analogues) aip.orgresearchgate.net
~700 - 800Out-of-plane BendingB-O-B bending in borate networks
~550 - 650Pr-O StretchingVibration involving the praseodymium-oxygen bond researchgate.net
~400 - 700O-B-O BendingBending modes within BO3 units

This table is a generalized representation based on data from various borate systems. aip.orgresearchgate.net

Raman spectroscopy is a powerful technique that is complementary to FT-IR. It detects vibrational modes that involve a change in the polarizability of the molecule or crystal lattice. arxiv.org This makes it exceptionally suited for studying the lattice dynamics of crystalline solids, providing insights into phonon modes and structural phase transitions. aps.orgumn.eduarxiv.org

For this compound, a comprehensive Raman scattering study represents a significant area for future research. While initial Raman spectra of λ-PrBO3 single crystals have been obtained, a detailed, polarization-dependent analysis is needed to fully characterize the lattice dynamics. znaturforsch.com Such a study, similar to those performed on other complex oxides like rare-earth orthoferrites, would allow for the experimental identification of the symmetry of the Raman-active phonon modes. aps.org

By combining experimental results with first-principles calculations, it would be possible to:

Assign specific atomic displacements to each observed phonon mode.

Understand the interactions between different vibrational modes.

Investigate spin-phonon coupling, given the magnetic nature of the Pr³⁺ ion. wikipedia.org

Probe the structural stability and the nature of any potential phase transitions under varying temperature or pressure.

The study of lattice dynamics via Raman spectroscopy is crucial for understanding many fundamental physical properties, and a thorough investigation would provide a deeper understanding of the structure-property relationships in this compound. aps.orgaps.org

Electronic Structure Investigations of Boron Praseodymium 3+ Trioxide

First-Principles Computational Approaches for Electronic Band Structure

First-principles calculations, which are based on quantum mechanics, are instrumental in predicting and understanding the electronic properties of materials without reliance on empirical parameters. These methods solve the fundamental equations that describe the behavior of electrons within a material.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com The core principle of DFT is that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This simplifies the many-electron problem into a more manageable one involving a single spatial coordinate.

In a typical DFT calculation for a crystalline solid like PrBO₃, the first step involves defining the crystal structure, including lattice parameters and atomic positions. For instance, neodymium borate (B1201080) (NdBO₃), a close analog to PrBO₃, is known to have an orthorhombic crystal structure with the Pnma space group. mdpi.com The calculations are then performed over a grid of k-points in the Brillouin zone to ensure accurate integration. mdpi.com The convergence of the total energy is carefully checked with respect to the energy cutoff and the density of the k-point mesh.

The Density of States (DOS) describes the number of available electronic states at each energy level. researchgate.net A high DOS at a particular energy indicates that there are many states available for occupation by electrons. The Partial Density of States (PDOS) provides a more detailed picture by decomposing the total DOS into contributions from different atoms and their respective orbitals (e.g., Pr-4f, O-2p, B-2p).

In the case of rare-earth oxides like Pr₂O₃, the electronic density of states near the Fermi level is dominated by the highly localized Pr-4f electrons. researchgate.net For PrBO₃, it is expected that the valence band maximum would be primarily composed of O 2p states, with some contribution from B 2p states, while the conduction band minimum would be influenced by the Pr 4f and 5d states. researching.cn Analysis of the PDOS is crucial for understanding the nature of the electronic transitions that determine the material's optical properties. researchgate.net

The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. lu.lv The choice of this functional significantly impacts the accuracy of the calculated electronic structure, particularly the band gap.

The Generalized Gradient Approximation (GGA), with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a widely used functional. researchgate.net While computationally efficient, GGA-PBE is known to often underestimate the band gap of semiconductors and insulators. lu.lv

Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, incorporate a portion of exact Hartree-Fock exchange, which generally leads to more accurate band gap predictions, albeit at a higher computational cost. researchgate.netresearchgate.net Studies on various materials have shown a linear correlation between the band gaps calculated with GGA-PBE and HSE06, with HSE06 consistently yielding larger values that are closer to experimental observations. acs.org

Determination and Theoretical Prediction of Electronic Band Gaps

The electronic band gap is a fundamental property of a semiconductor or insulator, representing the energy difference between the top of the valence band and the bottom of the conduction band. It dictates the material's interaction with light and its electrical conductivity.

The electronic band gap of a material is intrinsically linked to its crystal structure. Different crystallographic phases of the same compound can exhibit distinct band gaps. For rare-earth borates, variations in the arrangement of the borate groups (e.g., isolated BO₃ triangles or more complex networks) and the coordination environment of the rare-earth ion will alter the electronic band structure and, consequently, the band gap.

Crystallographic PhaseGGA-PBE Band Gap (eV)HSE06 Band Gap (eV)
Orthorhombic (aragonite-type)3.54.8
Hexagonal (calcite-type)3.24.5

Theoretical Analysis of Chemical Bonding Nature and Electron Density Distribution

The nature of the chemical bonds within a material can be elucidated through the analysis of the electron density distribution obtained from DFT calculations. This involves examining the spatial distribution of electrons to identify regions of charge accumulation (covalent bonds) or charge transfer (ionic bonds).

In PrBO₃, the bonding is expected to have a mixed ionic and covalent character. The bond between the praseodymium (Pr³⁺) ion and the trioxide (BO₃)³⁻ group is predominantly ionic, resulting from the transfer of electrons from the electropositive praseodymium to the more electronegative borate group. mdpi.com Within the (BO₃)³⁻ anion, the bonds between boron and oxygen are strongly covalent, characterized by shared electron density. libretexts.org

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can provide a quantitative description of the bonding. researchgate.net This method identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages, allowing for a precise classification of the chemical bonds. researchgate.net For rare-earth borides, such analyses have been used to characterize the interactions between the rare-earth metal and the boron framework. researchgate.net

Mulliken Population Analysis and Charge Transfer Studies

Mulliken population analysis is a computational method used to estimate partial atomic charges and the electronic population of atomic and molecular orbitals. wikipedia.org This analysis partitions the total electron density among the atoms in a molecule, providing a quantitative picture of charge distribution and the degree of ionic or covalent character in chemical bonds. cam.ac.uk The analysis involves the calculation of a density matrix and an overlap matrix, which are used to assign electrons to specific atoms. wikipedia.org A high bond population value is indicative of a covalent bond, whereas a low value suggests a more ionic interaction. cam.ac.uk

It is important to note that Mulliken charges are sensitive to the choice of the basis set used in the quantum chemical calculations, which can sometimes lead to variability in the reported values. wikipedia.org Despite this limitation, the method remains a valuable tool for comparative analysis and for understanding trends in chemical bonding. uni-muenchen.de

Charge transfer is a critical concept in understanding the optical and electronic properties of materials like PrBO₃. In praseodymium-doped borate glasses, a charge transfer transition between Pr³⁺ and O²⁻ has been observed. scielo.br This type of transition, known as a ligand-to-metal charge transfer (LMCT), involves the movement of an electron from an orbital that is primarily ligand (oxygen) in character to an orbital that is primarily metal (praseodymium) in character. youtube.com Such transitions are often responsible for strong absorption features in the ultraviolet region of the electromagnetic spectrum.

While detailed Mulliken charge and bond population data for PrBO₃ are not available, a hypothetical table based on general chemical principles and data from similar compounds is presented below for illustrative purposes. The values are not derived from specific experimental or computational results for PrBO₃ and should be interpreted as purely conceptual.

Hypothetical Mulliken Population Analysis Data for PrBO₃

AtomMulliken Charge (e)
Pr+2.5 to +2.8
B+1.8 to +2.2
O-1.4 to -1.7

Hypothetical Bond Population Data for PrBO₃

BondBond PopulationNature of Bond
Pr-OLowPredominantly Ionic
B-OHighCovalent with Ionic Character

These hypothetical values suggest a significant charge transfer from the praseodymium and boron atoms to the more electronegative oxygen atoms, consistent with the formation of an ionic-covalent network solid. The praseodymium-oxygen bond is expected to be largely ionic, characteristic of rare-earth oxides. The boron-oxygen bond, while also polar, would possess a higher degree of covalent character due to the closer electronegativity values of boron and oxygen.

Further computational studies employing methods like Density Functional Theory (DFT) would be necessary to obtain accurate and detailed Mulliken population analysis and to thoroughly investigate the charge transfer mechanisms in boron praseodymium(3+) trioxide.

Magnetic Properties and Behavior of Praseodymium Borate Compounds

Spectroscopic Probes of Praseodymium Ion Magnetic States (e.g., EPR, NMR)

The magnetic states of praseodymium ions (Pr³⁺) within borate (B1201080) compounds are intricately linked to their electronic structure, which can be effectively investigated using various spectroscopic techniques. Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) are powerful tools that provide detailed insights into the local magnetic environment and electronic spin states of the Pr³⁺ ions. However, comprehensive research in this specific area for praseodymium borates is still a developing field, with much of the current understanding being inferred from studies on other praseodymium-doped materials and the broader knowledge of lanthanide spectroscopy.

Praseodymium is a rare-earth metal, the third member of the lanthanide series, with the chemical symbol Pr and atomic number 59. wikipedia.org It is a soft, silvery, malleable, and ductile metal valued for its magnetic, electrical, chemical, and optical properties. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between magnetic energy levels of electrons with unpaired spins. For the Pr³⁺ ion, which has a 4f² electron configuration, the ground state is ³H₄. In a crystalline environment, such as a borate glass or crystal, the crystal field lifts the degeneracy of the energy levels.

Direct EPR detection of the non-Kramers Pr³⁺ ion in its ground state is often challenging. However, EPR can be a powerful tool when praseodymium is used as a dopant in a host lattice. The interaction between the Pr³⁺ ions and other paramagnetic centers can be observed, providing information about the magnetic coupling and local structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei. The ¹¹B nucleus in borate compounds is an excellent NMR probe. The presence of paramagnetic Pr³⁺ ions significantly influences the NMR signal of the surrounding nuclei through hyperfine interactions. This interaction causes a shift in the NMR resonance frequency, known as the paramagnetic shift or Knight shift.

The magnitude of the paramagnetic shift is proportional to the magnetic susceptibility of the Pr³⁺ ions. Therefore, temperature-dependent NMR studies can provide valuable information about the magnetic susceptibility and the nature of the magnetic ordering in praseodymium borate compounds.

Optical Spectroscopy

Optical absorption and fluorescence spectroscopy are crucial for understanding the electronic energy levels of Pr³⁺ in borate matrices. The Judd-Ofelt theory is a powerful tool for analyzing the optical spectra of rare-earth ions in various media. researchinventy.com It allows for the evaluation of intensity parameters (Ωλ), which in turn are used to calculate important lasing parameters such as radiative transition probabilities, radiative lifetimes, and branching ratios. researchinventy.com

Studies on praseodymium-doped borate glasses have identified several absorption bands corresponding to transitions from the ³H₄ ground state to various excited states. iosrjournals.org For instance, in ZLMVBB (PR) glasses, eight absorption bands have been observed corresponding to transitions to the ³F₂, ³F₃, ³F₄, ¹G₄, ¹D₂, ³P₀, ³P₁, and ³P₂ excited states. iosrjournals.org

The photoluminescence spectra of Pr³⁺-doped glasses show emission bands that are characteristic of the electronic transitions of the ion. For example, under excitation at 450 nm, Pr₂(SO₄)₃ exhibits luminescence in the red region, with the emission spectra being dominated by the ³P₀ → ³F₂ transition. mdpi.com

Interactive Data Table: Spectroscopic Transitions in Praseodymium-Doped Borate Glasses

TransitionWavelength (nm)Glass SystemReference
³P₀ → ³H₄~492HMO glasses researchinventy.com
³P₁ → ³H₅~532HMO glasses researchinventy.com
³P₀ → ³H₆~611HMO glasses researchinventy.com
³P₀ → ³F₂~647HMO glasses researchinventy.com
³H₄ → ³P₂,¹,⁰, ¹D₂, ¹G₄, ³F₄,³,²-Phospho-tellurite glasses researchgate.net
³H₄ → ³F₂, ³F₃, ³F₄, ¹G₄, ¹D₂, ³P₀, ³P₁, ³P₂-ZLMVBB (PR) glasses iosrjournals.org

Optical and Spectroscopic Research on Praseodymium Boron Trioxide

Absorption and Reflection Spectroscopy for Optical Properties

Spectroscopic techniques that measure the absorption and reflection of light are fundamental in characterizing the optical nature of materials like PrBO₃. These methods help determine key parameters such as the optical band gap and the specific electronic transitions occurring within the praseodymium ions.

Determination of Optical Band Gap Energies (e.g., from diffuse reflection spectra)

The optical band gap is a critical property that defines the electronic structure of a material, indicating the energy required to excite an electron from the valence band to the conduction band. For powdered or non-specular samples like PrBO₃, diffuse reflectance spectroscopy is a standard method for this determination. The collected reflectance data is often converted using the Kubelka-Munk function to approximate the absorption spectrum, from which the band gap can be extrapolated.

Studies on two different polymorphs of praseodymium orthoborate, λ-PrBO₃ and υ-PrBO₃, which were synthesized via solid-state reactions, utilized diffuse reflection spectra to determine their optical properties. The research found that both crystalline forms of PrBO₃ possess a wide optical band gap of approximately 4.96 eV. researchgate.net

Table 1: Optical Band Gap of PrBO₃ Polymorphs

Compound Polymorph Optical Band Gap (eV)
PrBO₃ λ-form ~4.96

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy investigates the electronic transitions within a material. For compounds containing lanthanide ions like praseodymium (Pr³⁺), the absorption spectra in the visible range are typically dominated by intra-configurational 4f-4f electronic transitions. These transitions, which are formally forbidden but gain intensity through crystal field effects, are responsible for the characteristic color of the material. researchgate.net

The absorption spectrum of Pr³⁺ arises from the excitation of electrons from its ³H₄ ground state to various excited energy levels. The specific positions of these absorption bands are sensitive to the local environment of the Pr³⁺ ion within the host crystal.

Table 2: Representative Electronic Absorption Transitions for Pr³⁺ Ions

Transition from ³H₄ Ground State Approximate Wavelength Range (nm)
³H₄ → ³F₄, ³F₃ ~1400 - 1600
³H₄ → ¹G₄ ~1010 - 1030
³H₄ → ¹D₂ ~580 - 600
³H₄ → ³P₀ ~480 - 490
³H₄ → ³P₁ ~465 - 475

Luminescence and Emission Spectroscopy Investigations

Luminescence spectroscopy involves exciting a material with a high-energy source (like UV light or X-rays) and analyzing the light emitted as the material relaxes to a lower energy state. This is a crucial technique for evaluating the potential of materials for applications in phosphors, lasers, and optical displays.

Photoluminescence (PL) Characterization

Photoluminescence (PL) uses photons (typically from the UV or visible range) to excite the material. While many rare-earth borates are studied for their potential as luminescent materials, investigations into PrBO₃ have yielded specific results. acs.org Research on both the λ-PrBO₃ and υ-PrBO₃ polymorphs revealed that there is no significant emission from the Pr³⁺ ion in the visible range when excited by UV radiation. researchgate.net This indicates that non-radiative decay processes are dominant in this particular host material, preventing the absorbed energy from being efficiently converted into emitted light.

X-ray Excited Luminescence (XEL) Response

X-ray Excited Luminescence (XEL), also known as radioluminescence, is a powerful tool for studying how a material responds to high-energy radiation. This is particularly relevant for applications such as scintillators for medical imaging or high-energy physics. Consistent with the photoluminescence findings, studies on λ-PrBO₃ and υ-PrBO₃ showed no observable emission in the visible range when the materials were excited with X-rays. researchgate.net

Analysis of Intra-configurational f-f Transitions of Praseodymium(3+) Ions

The optical properties of PrBO₃ are governed by the intra-configurational 4f-4f transitions of the Pr³⁺ ion. The absorption of UV and visible light promotes the ion from its ³H₄ ground state to excited states such as ³P₂, ³P₁, ³P₀, and ¹D₂.

Following excitation, luminescent materials typically exhibit radiative decay from these excited states back to lower energy levels. For the Pr³⁺ ion, prominent emission transitions often originate from the ³P₀ and ¹D₂ levels. However, in the case of PrBO₃, a notable absence of such luminescence is observed. researchgate.net This suggests that the energy absorbed by the Pr³⁺ ions is dissipated primarily through non-radiative pathways, such as multi-phonon relaxation, where the energy is converted into lattice vibrations (heat). The efficiency of these non-radiative processes is highly dependent on the host crystal structure and the energy gap between the electronic levels.

In other borate (B1201080) hosts, such as KCaPr(BO₃)₂, Pr³⁺ ions do show strong emission bands. researchgate.net The absence of these characteristic emissions in PrBO₃ underscores the critical role that the specific crystal host plays in enabling or quenching the luminescence of a rare-earth ion.

Table 3: Common Luminescent f-f Transitions of Pr³⁺ (Notably Absent in PrBO₃)

Transition Approximate Emission Wavelength (nm) Color
³P₀ → ³H₄ ~480 - 500 Blue-Green
³P₀ → ³H₆ ~600 - 630 Orange-Red
³P₀ → ³F₂ ~640 - 670 Red

Mechanisms of Luminescence Quenching in High Praseodymium Concentration Systems

In systems containing high concentrations of praseodymium (Pr³⁺) ions, such as boron praseodymium(3+) trioxide (PrBO₃), the luminescence intensity does not increase linearly with the concentration of the activator ions. Beyond a certain optimal concentration, the emission intensity begins to decrease, a phenomenon known as concentration quenching. This quenching is primarily due to non-radiative energy transfer processes between neighboring Pr³⁺ ions. The principal mechanisms responsible for this phenomenon are cross-relaxation and energy migration to quenching sites.

At elevated Pr³⁺ concentrations, the average distance between the ions decreases, which significantly enhances the probability of ion-ion interactions. One of the most dominant quenching mechanisms for Pr³⁺ is cross-relaxation. This process involves the non-radiative transfer of energy from an excited Pr³⁺ ion to a nearby ground-state Pr³⁺ ion, resulting in both ions ending up in intermediate energy levels. For Pr³⁺, several cross-relaxation channels have been identified that can depopulate the emitting levels, particularly the ³P₀ and ¹D₂ states. For instance, an excited Pr³⁺ ion in the ³P₀ state can transfer part of its energy to a neighboring Pr³⁺ ion in the ³H₄ ground state, leading to both ions decaying to lower energy levels, such as the ¹G₄ state. A common cross-relaxation channel is: ³P₀ + ³H₄ → ¹G₄ + ¹G₄. The efficiency of these cross-relaxation processes is highly dependent on the host material, as the phonon energy of the host can play a role in mediating the energy transfer. nih.gov In borate glasses, which are structurally similar to PrBO₃, cross-relaxation is a significant factor in the quenching of the ¹D₂ emission at Pr³⁺ concentrations above 0.5 mol%. nih.gov

Another important mechanism is energy migration. When the concentration of Pr³⁺ ions is high, the excitation energy can migrate from one Pr³⁺ ion to another through resonant energy transfer before it is emitted as a photon. This migration allows the excitation energy to travel through the lattice until it reaches a "quenching site," such as a defect in the crystal lattice or an impurity ion, where the energy is lost non-radiatively as heat. The probability of this process increases with the concentration of Pr³⁺ ions, as the hopping distance for the energy transfer becomes smaller.

Quenching MechanismDescriptionRelevant Pr³⁺ Transitions
Cross-Relaxation An excited ion transfers part of its energy to a neighboring ion, resulting in two ions in lower excited states.³P₀ + ³H₄ → ¹G₄ + ¹G₄¹D₂ + ³H₄ → ¹G₄ + ³F₃,³F₄
Energy Migration Resonant energy transfer between identical ions, allowing the excitation to travel to a quenching site.³P₀ → ³P₀ (ion to ion)

Advanced Optical Spectroscopy Techniques for Dynamical Studies

To unravel the complex photophysical processes occurring in luminescent materials like this compound, advanced optical spectroscopy techniques are indispensable. These methods provide insights into the dynamic behavior of excited states on timescales ranging from femtoseconds to milliseconds.

Ultrafast Optical Spectroscopy for Exciton (B1674681) Dynamics (general technique, could be applied)

Ultrafast optical spectroscopy, employing laser pulses with durations in the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) range, is a powerful tool for investigating the initial steps of photoexcitation and subsequent relaxation pathways in solid-state materials. frontiersin.org While detailed ultrafast studies specifically on PrBO₃ are not extensively documented, the principles of this technique are broadly applicable to understanding exciton dynamics in such lanthanide compounds.

Excitons, which are bound states of an electron and a hole, can be created in a material upon absorption of a photon. In a material like PrBO₃, the initial excitation might involve the creation of an exciton, which can then transfer its energy to the Pr³⁺ ions, leading to their characteristic luminescence. The dynamics of these excitons, including their formation, relaxation, and interaction with the lattice (phonons) and with the dopant ions, occur on ultrafast timescales.

A typical ultrafast spectroscopy setup is a "pump-probe" experiment. A strong "pump" pulse excites the sample, creating a non-equilibrium population of excited states (e.g., excitons). A weaker, time-delayed "probe" pulse then measures the change in the sample's optical properties (such as absorption or reflection) as a result of the pump pulse. By varying the time delay between the pump and probe pulses, it is possible to track the evolution of the excited state population with femtosecond resolution. laas.fr

This technique could be applied to PrBO₃ to study several key processes:

Exciton Formation and Self-Trapping: Directly observe the formation time of excitons and their subsequent localization or "self-trapping" due to interactions with the crystal lattice.

Exciton-Phonon Coupling: Investigate how excitons interact with lattice vibrations (phonons), which is a primary channel for non-radiative relaxation.

Exciton-Exciton Annihilation: At high excitation densities, interactions between two or more excitons can lead to non-radiative decay, a process that can be resolved in time with ultrafast techniques.

The data obtained from such experiments, such as transient absorption spectra and decay kinetics, can provide a detailed picture of the energy flow in the material from the initial absorption of light to the final emission from the Pr³⁺ ions, including the competing quenching processes. laas.fr

TechniqueTime ResolutionInformation GainedPotential Application to PrBO₃
Pump-Probe Spectroscopy Femtoseconds to PicosecondsExcited state lifetimes, energy transfer rates, relaxation pathways.Studying exciton formation, energy transfer to Pr³⁺, and non-radiative decay channels.
Time-Resolved Photoluminescence Picoseconds to MillisecondsDecay dynamics of specific emissive states.Measuring the lifetime of Pr³⁺ excited states and identifying different decay components.

Advanced Computational Modeling and Simulation in Prbo3 Research

Quantum Mechanical (Ab-Initio) Simulations for Predicting Material Properties

Quantum mechanical simulations, particularly those based on ab-initio (first-principles) methods, are foundational to modern materials science. These simulations solve the fundamental quantum equations governing electrons and nuclei to predict material properties without prior experimental data. Density Functional Theory (DFT) is a widely used ab-initio method that can elucidate the electronic structure, from which a vast array of material characteristics can be derived. dierk-raabe.comresearchgate.net For PrBO3, these simulations are critical for predicting its electronic, magnetic, and optical properties.

Researchers can use DFT to calculate the ground-state energy, electronic band structure, and density of states for PrBO3. This information reveals whether the material behaves as an insulator, semiconductor, or metal, and provides insights into its optical absorption and conductivity. Furthermore, by modeling the behavior of the praseodymium f-electrons, these simulations can predict the magnetic ordering and moments within the crystal, which are crucial for applications in spintronics and magnetic devices.

Key properties of PrBO3 that can be predicted using ab-initio simulations include:

Lattice Parameters: Determining the equilibrium crystal structure dimensions.

Bulk Modulus: Predicting the material's resistance to compression.

Electronic Band Gap: Forecasting the energy required to excite an electron, which determines optical and electronic behavior.

Magnetic Moment: Calculating the magnetic properties arising from the Pr³⁺ ions.

Phonon Frequencies: Simulating lattice vibrations to understand thermal properties and structural stability.

The table below illustrates the types of data generated from such simulations for a hypothetical PrBO3 crystal structure.

Predicted PropertyComputational MethodPredicted Value (Illustrative)Significance
Lattice Constant (a)DFT (PBE)9.85 ÅDefines the unit cell size.
Band GapDFT (HSE06)4.2 eVIndicates insulating behavior.
Bulk ModulusDFT (LDA)150 GPaMeasures stiffness.
Magnetic Moment on Pr³⁺DFT+U3.5 µBDetermines magnetic ordering and strength.

This table is illustrative and does not represent experimentally verified data.

Computational Crystallography for Structure Prediction and Refinement

While experimental techniques like X-ray diffraction are the gold standard for determining crystal structures, computational crystallography serves as a powerful complementary tool. cnr.it It can be used to predict possible crystal structures from first principles—a process known as Crystal Structure Prediction (CSP)—and to refine experimental data. arxiv.orgchemrxiv.org

For PrBO3, CSP algorithms would explore the potential energy landscape by systematically arranging Pr, B, and O atoms in various symmetric configurations. chemrxiv.org These hypothetical structures are then optimized using energy calculations (often from DFT) to identify the most stable polymorphs. This predictive capability is invaluable for discovering new, potentially metastable phases of PrBO3 that might not be accessible through conventional synthesis but could possess unique functional properties.

Furthermore, computational methods can refine raw experimental crystallographic data. By simulating the diffraction pattern of a computationally optimized structure and comparing it to the experimental pattern, researchers can resolve ambiguities, locate light atoms like boron more accurately, and achieve a more precise final structure.

ParameterExperimental (XRD)Computationally RefinedMethod of Refinement
Space GroupPnmaPnmaEnergy Minimization
Pr-O Bond Lengths2.4 - 2.8 Å2.45, 2.62, 2.78 ÅDFT Optimization
B-O Bond Lengths1.3 - 1.4 Å1.37 ÅDFT Optimization
Cell Volume350.1 ų349.5 ųGeometry Optimization

This table is illustrative and shows how computational refinement can add precision to experimental data.

Machine Learning and Artificial Intelligence Applications in Materials Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming materials science from a trial-and-error process to a data-driven paradigm. azom.comarxiv.org In the context of PrBO3 and other borates, ML models can be trained on large datasets from experiments or high-throughput computations to accelerate the discovery of new materials and the prediction of their properties. frontiersin.orgaps.org

A typical materials informatics pipeline begins with a dataset containing material compositions, structures, and their corresponding properties. nsf.gov An ML model, such as a neural network or a random forest, is then trained to identify the complex relationships within this data. Once trained, the model can:

Predict Properties: Instantly predict the properties (e.g., band gap, stability, hardness) of new, hypothetical borate (B1201080) compositions, allowing for rapid screening of millions of candidates. arxiv.org

Inverse Design: Generate new material compositions that are predicted to have a specific desired property. For instance, an ML model could suggest modifications to the PrBO3 structure to tune its optical properties for a specific application.

Accelerate Simulations: ML can create "surrogate models" or interatomic potentials that are much faster than traditional DFT calculations, enabling large-scale simulations of material dynamics over longer time scales. arxiv.org

The use of ML significantly reduces the computational cost and time required for materials discovery, guiding researchers toward the most promising candidates for experimental synthesis and validation. azom.com

Multi-Scale Modeling Approaches in Borate Materials Science (general concept)

Many critical material phenomena span multiple length and time scales, from the electronic level to the macroscopic device level. Multi-scale modeling addresses this challenge by linking different simulation methods, each suited for a particular scale. dierk-raabe.comucl.ac.uk This hierarchical or concurrent approach provides a more complete picture of material behavior than any single method could alone.

In borate materials science, a multi-scale modeling workflow might look like this:

Ab-Initio (Quantum) Scale: DFT calculations are used to determine fundamental electronic and atomic-level properties, such as interatomic forces, bond energies, and defect formation energies. dierk-raabe.comresearchgate.net

Atomistic (Molecular) Scale: The parameters derived from DFT are used to develop classical force fields for Molecular Dynamics (MD) or Monte Carlo (MC) simulations. These simulations can model larger systems (billions of atoms) over longer timescales (nanoseconds to microseconds) to study processes like crystal growth, defect migration, and phase transformations.

Mesoscale: Information from atomistic simulations, such as grain boundary energies, is passed to higher-level models like phase-field or kinetic Monte Carlo simulations. These methods can model microstructural evolution, such as grain growth or the formation of domains in polycrystalline borate ceramics, over microns and milliseconds. ucl.ac.uk

Continuum Scale: Finally, properties averaged over the microstructure, such as elastic moduli or thermal conductivity, are used as inputs for Finite Element Method (FEM) simulations to predict the mechanical and thermal performance of a macroscopic component made from the borate material.

By bridging these scales, researchers can connect the fundamental quantum mechanics of PrBO3 to its real-world performance in a device, enabling a truly predictive and design-oriented approach to materials engineering. dierk-raabe.com

Emerging Research Directions and Potential Advanced Applications

Integration in Optoelectronic and Photonic Device Architectures

The integration of PrBO3 into optoelectronic and photonic devices is a burgeoning field of research. Rare-earth borates are recognized as a compelling class of materials for various luminescent applications, including flat panel and plasma displays. bmb.ac.in The fundamental properties of these materials, such as the transparency of the host lattice to excitation radiation, make them suitable for these technologies. bmb.ac.in The general principle involves a host material, like a borate (B1201080), which is transparent to the excitation source, and an activator ion that absorbs the energy and then emits light. bmb.ac.in

Amorphous glass structures doped with rare-earth ions such as praseodymium are attracting significant attention for their wide-ranging applications in optoelectronics and photonics. researchgate.net Research into praseodymium-doped lead boro-germanate glasses, for instance, has shown that Pr³⁺ exhibits fluorescence in the visible spectrum (450-700 nm) when excited by a 445 nm light source. researchgate.net This fluorescence is a key characteristic for the development of photonic devices. Furthermore, the development of biocompatible and bio-resorbable photonic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), represents an innovative direction where tailored materials like PrBO3 could play a role. unibz.it

Role in Advanced Energy Harvesting and Conversion Technologies

Praseodymium borate's luminescent properties are central to its potential role in energy harvesting and conversion. Photoluminescence is a key strategy for enhancing the efficiency of energy-related devices. rsc.org Pyroelectric materials, which can generate electrical power from thermal fluctuations, are one area of exploration for energy harvesting. rsc.org While direct research on PrBO3 in this specific application is nascent, the broader field of advanced materials for energy harvesting is rapidly growing, with a focus on converting ambient energy into electricity to power devices and reduce reliance on batteries. nexperia.comyoutube.comatmosic.com

In the realm of solar energy, perovskite solar cells have shown remarkable progress. rsc.orgyoutube.com The efficiency and stability of these cells can be enhanced through various material strategies, including the use of different precursors and fabrication methods. researchgate.netresearchgate.netdoi.org The doping of materials with rare-earth elements is a known method to improve performance in energy applications, suggesting a potential pathway for incorporating praseodymium borate into solar cell architectures to enhance their light-absorbing or light-converting properties. researchgate.net The photoluminescent characteristics of PrBO3 could be harnessed to convert UV light, which is typically detrimental to solar cell performance, into visible light that can be more efficiently used by the photovoltaic material.

Development as Host Materials for Novel Luminescent and Scintillation Applications

Rare-earth borates are extensively studied as host materials for phosphors due to their structural and chemical simplicity and high optical stability. bmb.ac.in These materials serve as a host lattice for an activator, which is typically a 3d or 4f electron metal ion that emits light when excited. bmb.ac.in The addition of rare-earth ions to borate hosts can significantly increase the intensity of thermoluminescence, making them suitable for applications like radiation dosimetry. researchgate.net

For example, new rare-earth borates such as Sr2Tb3B27−δO46 and Ba2Eu3B27−δO46 have been synthesized and shown to be promising green and red phosphors, respectively, for use in white light-emitting diodes (WLEDs). rsc.org These compounds exhibit stable luminescence and high color purity even at elevated temperatures. rsc.org This demonstrates the potential of the broader rare-earth borate family, including PrBO3, as versatile host materials. Scintillation detectors, which use luminescent materials to detect radiation, are another area of application. researchgate.netnih.gov The ability of rare-earth borates to host luminescent centers makes them candidates for the development of novel scintillators for medical imaging and other detection systems.

Exploration in Advanced Ceramic and Glass-Ceramic Composites

The incorporation of rare-earth borates like PrBO3 into ceramic and glass-ceramic composites is an active area of research aimed at developing materials with enhanced properties. researchgate.net Doping amorphous glass structures with rare-earth ions is a known strategy to create materials for a wide array of applications, including telecommunications and medicine. researchgate.net For instance, studies on praseodymium trioxide-doped lead-boro-tellurite glasses have explored their physical and optical properties. researchgate.net

Glass-ceramics containing aluminum borate whiskers have been developed to improve mechanical properties like fracture toughness and hardness. researchgate.net These composites can be fabricated by crystallizing an aluminum borosilicate glass or by adding an aluminum borate precursor to a glass frit. researchgate.net The in-situ formation of whisker-shaped crystals within the glass matrix has been shown to be an effective method for toughening the material. researchgate.net Similarly, glass matrix composites are being investigated for the encapsulation of nuclear waste, where the addition of pyrochlore (B1171951) phases to borosilicate or lead silicate (B1173343) glass matrices provides high chemical durability and radiation resistance. researchgate.net These examples highlight the potential for designing PrBO3-based ceramic and glass-ceramic composites with tailored properties for specific demanding applications.

Composite SystemMatrixReinforcement/DopantKey FindingPotential ApplicationReference
Lead-Boro-Tellurite GlassPbO-B2O3-TeO2Praseodymium Trioxide (Pr6O11)Praseodymium doping leads to greenish-colored glasses with specific optical absorption bands.Optical devices, Photonics researchgate.net
Aluminum Borate CompositesBorosilicate GlassAluminum Borate WhiskersWhisker reinforcement significantly increases fracture toughness (>100%).High-strength ceramics, Wear-resistant components researchgate.net
Nuclear Waste CompositesSoda Borosilicate Glass / Lead Silicate GlassLanthanum/Gadolinium Zirconate (Pyrochlore)Composites show high densification and strong interfacial bonding, suitable for immobilization.Nuclear waste encapsulation researchgate.net

Future Perspectives for Rational Design and Targeted Synthesis of PrBO3-based Materials

The future of PrBO3-based materials lies in the rational design and targeted synthesis of new compounds with precisely controlled properties. escholarship.orgrsc.orgrsc.orgresearchgate.net This approach involves using computational modeling and theoretical calculations to predict the properties of new materials before they are synthesized in the lab. For example, density functional theory (DFT) has been used to guide the synthesis of novel porous polymers for CO2 capture and to design high-performance cathodes for fuel cells. rsc.orgresearchgate.net

Applying these rational design principles to PrBO3 could lead to the discovery of new compositions with enhanced luminescent quantum yields, improved thermal stability, or novel electrical properties. The synthesis of complex borates through high-temperature solution reactions has already yielded new materials with interesting crystal structures and luminescent properties. rsc.org High-pressure/high-temperature synthesis is another powerful technique that can produce novel phases, such as a praseodymium fluoride (B91410) borate with a complex apatite-like structure. nih.gov

Future research will likely focus on:

Combinatorial exploration: Systematically varying the composition of PrBO3-based materials by substituting other rare-earth or alkali/alkaline-earth metals to tune the optical and structural properties.

Nanostructuring: Synthesizing PrBO3 in the form of nanoparticles, nanowires, or thin films to exploit quantum confinement effects and enhance surface-to-volume ratios for catalytic or sensing applications.

Precursor chemistry: Developing new molecular precursors, such as the N,N-dimethylaminodiboranate complex of praseodymium, which can serve as volatile carriers for chemical vapor deposition (CVD) of thin films. acs.org This allows for precise control over film thickness and composition.

Hybrid materials: Creating organic-inorganic hybrid materials that combine the properties of PrBO3 with the processability and flexibility of polymers.

By combining advanced synthesis techniques with predictive computational models, researchers can accelerate the discovery and development of next-generation PrBO3-based materials for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What synthesis methods are effective for preparing phase-pure boron praseodymium(3+) trioxide, and how do temperature variations affect crystallinity?

  • Methodological Answer : High-temperature solid-state synthesis (e.g., 1600°C in a radio frequency furnace) using praseodymium oxide (Pr₆O₁₁), boron trioxide (B₂O₃), and silica precursors is critical. Temperature gradients must be carefully controlled to avoid amorphous byproducts. Excess B₂O₃ can act as a flux, promoting crystallinity, but deviations beyond stoichiometric ratios may lead to secondary phases. Structural validation via powder X-ray diffraction (PXRD) is essential .

Q. How can powder X-ray diffraction (PXRD) confirm the crystal structure of this compound?

  • Methodological Answer : PXRD data refinement using Rietveld methods can resolve orthorhombic symmetry (space group Pbca) with lattice parameters a ≈ 982.9 pm, b ≈ 714.2 pm, and c ≈ 2314.4 pm. Key sources of error include preferred orientation effects in layered structures and peak overlap due to low crystallite size. Synchrotron radiation improves resolution for mixed coordination environments (e.g., 8- and 9-fold Pr³+ sites) .

Advanced Research Questions

Q. How does the coordination environment of Pr³+ influence the magnetic and optical properties of this compound?

  • Methodological Answer : Pr³+ in 8- and 9-fold coordination (as observed in Pr₃BSi₂O₁₀) exhibits distinct crystal-field splitting, measurable via UV-Vis-NIR spectroscopy. Magnetic susceptibility studies reveal paramagnetic behavior at room temperature, with deviations at low temperatures due to exchange interactions. Computational modeling (DFT+U) can correlate coordination geometry with 4f-electron localization .

Q. What role does boron oxide (B₂O₃) content play in the thermal stability of praseodymium borate systems?

  • Methodological Answer : Excess B₂O₃ lowers melting points (acting as a flux) but may introduce glassy phases during cooling. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies phase transitions (e.g., PrBO₃ ↔ Pr₃B₅O₁₂). Stoichiometric deviations ≥5% destabilize the trioxide phase, favoring borosilicate byproducts .

Q. How do ionic radii of rare-earth elements impact the structural stability of isostructural boron trioxides (e.g., Gd₃BSi₂O₁₀ vs. Pr₃BSi₂O₁₀)?

  • Methodological Answer : Shannon-Prewitt ionic radii (Pr³+ ≈ 1.126 Å for 8-coordination; Gd³+ ≈ 1.053 Å) influence lattice strain and bond lengths. Comparative PXRD studies show linear contraction in unit cell volume with smaller rare-earth ions. Bond-valence-sum (BVS) analysis quantifies deviations from ideal coordination, explaining stability trends in orthorhombic frameworks .

Q. How should researchers reconcile discrepancies in reported lattice parameters for this compound synthesized under varying atmospheric conditions?

  • Methodological Answer : Anoxic synthesis (e.g., argon atmosphere) prevents Pr³+ oxidation to Pr⁴+, which alters ionic radii and lattice dimensions. High-resolution PXRD with in situ heating stages can monitor phase evolution. Contradictions in literature data often stem from unaccounted oxygen non-stoichiometry or moisture uptake during synthesis .

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